molecular formula C20H12N2O4 B2355430 6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 100264-64-0

6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B2355430
CAS No.: 100264-64-0
M. Wt: 344.326
InChI Key: LDTSXKACGSCVEK-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzazepine core fused with a nitrophenyl group.

Preparation Methods

The synthesis of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione typically involves multicomponent heterocyclization reactions. One-pot synthesis methods are often employed, where small or medium carbo-, oxa-, or azacyclanes undergo recyclization reactions . These reactions are conducted under specific conditions, such as the presence of catalysts like Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at 20°C for several hours .

Chemical Reactions Analysis

6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the development of optoelectronic and nonlinear optical materials due to its significant light-harvesting efficiency and large hyperpolarizabilities . In the medical field, it is being explored for its therapeutic properties.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through conjugation and hyperconjugation interactions, which stabilize its structure and enhance its binding properties . These interactions are crucial for its potential therapeutic and environmental applications.

Comparison with Similar Compounds

6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione can be compared with other similar compounds, such as 6-(2-nitrophenyl)benzodbenzazepine-5,7-dione . While both compounds share a similar core structure, the position of the nitro group significantly influences their chemical properties and applications. The unique structural features of 6-(3-Nitrophenyl)benzodbenzazepine-5,7-dione make it particularly suitable for optoelectronic and nonlinear optical applications .

Properties

IUPAC Name

6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTSXKACGSCVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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